molecular formula C25H21F2N3O3S B2710998 2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 866341-06-2

2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2710998
CAS No.: 866341-06-2
M. Wt: 481.52
InChI Key: YWFBNKGZGDXAKX-UHFFFAOYSA-N
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Description

2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including imidazole, sulfanyl, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include halogenated precursors, thiols, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The compound’s overall effect is determined by its ability to interact with multiple pathways and targets within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
  • 2-[4-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-(4-bromophenyl)acetamide

Uniqueness

2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The combination of functional groups in this compound provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O3S/c1-32-22-12-3-16(13-23(22)33-2)21-14-30(20-10-6-18(27)7-11-20)25(29-21)34-15-24(31)28-19-8-4-17(26)5-9-19/h3-14H,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFBNKGZGDXAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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